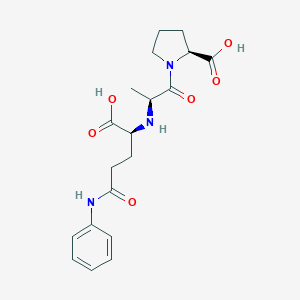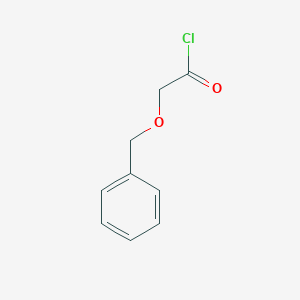
3-Penten-2-one, 4-amino-3-ethyl-, (3Z)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-4-amino-3-pentene-2-one is an organic compound with the molecular formula C7H13NO. It is a derivative of pentene with an amino group and an ethyl group attached to the carbon chain. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-amino-3-pentene-2-one can be achieved through various methods. One common approach involves the reaction of 3-penten-2-one with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 3-Ethyl-4-amino-3-pentene-2-one may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial in achieving a cost-effective and environmentally friendly process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-4-amino-3-pentene-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-4-amino-3-pentene-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds, particularly heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.
Industry: It is utilized in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Ethyl-4-amino-3-pentene-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also participate in nucleophilic or electrophilic reactions, depending on the functional groups present.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Penten-2-one, 4-amino-: This compound is structurally similar but lacks the ethyl group.
4-Amino-3-penten-2-one: Another similar compound with a different substitution pattern.
Uniqueness
3-Ethyl-4-amino-3-pentene-2-one is unique due to the presence of both an ethyl group and an amino group on the pentene backbone. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and catalysis.
Eigenschaften
CAS-Nummer |
104076-25-7 |
|---|---|
Molekularformel |
C7H13NO |
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
(Z)-4-amino-3-ethylpent-3-en-2-one |
InChI |
InChI=1S/C7H13NO/c1-4-7(5(2)8)6(3)9/h4,8H2,1-3H3/b7-5- |
InChI-Schlüssel |
XUXMUXDYSNKLKI-ALCCZGGFSA-N |
SMILES |
CCC(=C(C)N)C(=O)C |
Isomerische SMILES |
CC/C(=C(\C)/N)/C(=O)C |
Kanonische SMILES |
CCC(=C(C)N)C(=O)C |
Synonyme |
3-Penten-2-one, 4-amino-3-ethyl-, (3Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


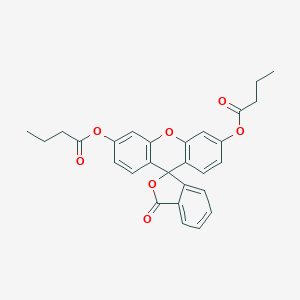


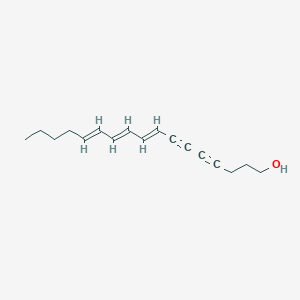
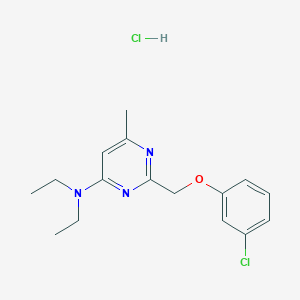

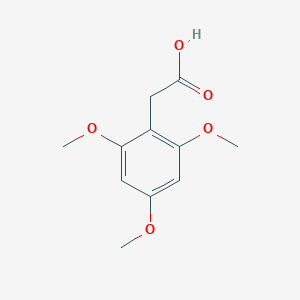
![1H-Naphth[2,3-d]imidazol-2-amine](/img/structure/B9308.png)
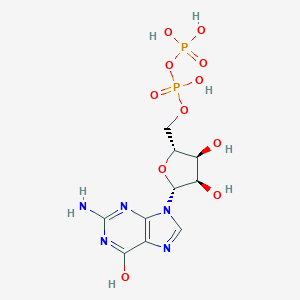
![[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadecoxypropan-2-yl] hexadecanoate](/img/structure/B9316.png)


